molecular formula C14H17NO4S B8043367 2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate

2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate

Cat. No.: B8043367
M. Wt: 295.36 g/mol
InChI Key: BCXWEUNDGMNXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” is a chemical substance listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include:

    Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

    Step 2: Purification of intermediates using techniques like recrystallization or chromatography.

    Step 3: Final reaction to form “this compound” under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of “this compound” is typically carried out in large-scale reactors with precise control over reaction parameters. This ensures consistent quality and high yield. The process may involve:

    Batch or continuous flow reactors: for efficient production.

    Automated monitoring systems: to maintain optimal reaction conditions.

    Advanced purification techniques: to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

“2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

“2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

    Binding to enzymes or receptors: to modulate their activity.

    Interfering with cellular processes: such as signal transduction or gene expression.

    Inducing or inhibiting specific biochemical pathways: to achieve the desired therapeutic effect.

Properties

IUPAC Name

2-(N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)anilino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-12(16)19-9-8-15(13-5-3-2-4-6-13)14-7-10-20(17,18)11-14/h2-7,10,14H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXWEUNDGMNXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(C1CS(=O)(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCCN(C1CS(=O)(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.